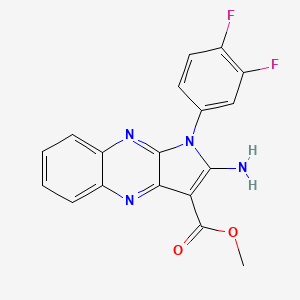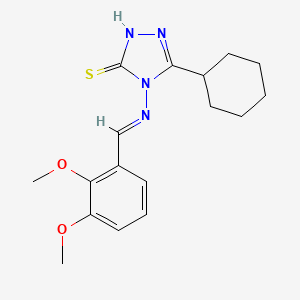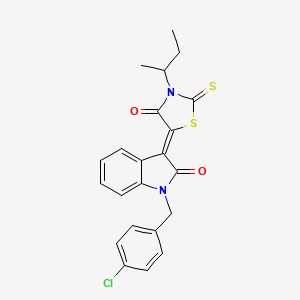![molecular formula C21H14N2O3 B11966998 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11966998.png)
2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a dibenzofuran moiety linked to an isoindole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of dibenzofuran derivatives with isoindole precursors under specific conditions. One common method involves the use of dibenzofuran-3-ylamine, which reacts with isoindole-1,3-dione in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other electrophiles/nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the dibenzofuran ring .
Wissenschaftliche Forschungsanwendungen
2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Wirkmechanismus
The mechanism of action of 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran derivatives: Compounds with similar structures but different functional groups.
Isoindole derivatives: Compounds with variations in the isoindole moiety.
Uniqueness
2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of dibenzofuran and isoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C21H14N2O3 |
|---|---|
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
2-[(dibenzofuran-3-ylamino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H14N2O3/c24-20-16-6-1-2-7-17(16)21(25)23(20)12-22-13-9-10-15-14-5-3-4-8-18(14)26-19(15)11-13/h1-11,22H,12H2 |
InChI-Schlüssel |
CJKODBKJMPOTCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)


![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966956.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)


![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
![isopropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966992.png)


